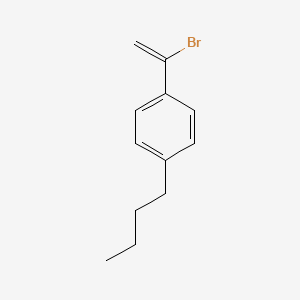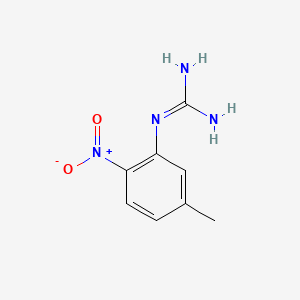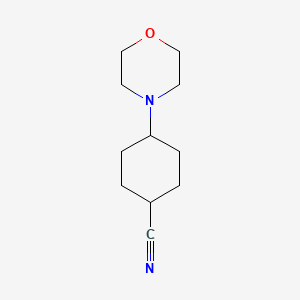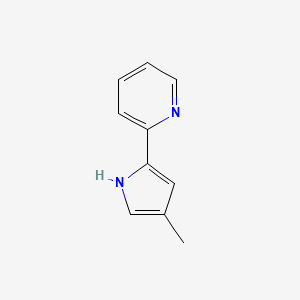
5-Bromo-3-methyl-2-nitrobenzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-methyl-2-nitrobenzyl alcohol is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a bromine atom, a nitro group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-2-nitrobenzyl alcohol typically involves multiple steps:
Bromination: The bromine atom can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Reduction: The nitro group can be reduced to an amino group using catalytic hydrogenation or other reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: The amino group can be oxidized back to a nitro group if necessary, using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-methyl-2-nitrobenzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as catalytic hydrogenation or tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or ammonium chlorochromate.
Reduction: Catalytic hydrogenation, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or amines.
Major Products Formed
Oxidation: 5-Bromo-3-methyl-2-nitrobenzaldehyde or 5-Bromo-3-methyl-2-nitrobenzoic acid.
Reduction: 5-Bromo-3-methyl-2-aminobenzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-3-methyl-2-nitrobenzyl alcohol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be used in the development of new drugs.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used as a probe or reagent in biochemical assays and studies.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-methyl-2-nitrobenzyl alcohol depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through various pathways, including inhibition or activation of enzymatic activity or binding to receptor sites.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-nitrobenzyl alcohol: Similar structure but lacks the bromine atom.
5-Methyl-2-nitrobenzyl alcohol: Similar structure but has a methyl group instead of a bromine atom.
2-Bromo-3-methyl-5-nitrobenzyl alcohol: Similar structure but with different positions of the substituents.
Uniqueness
5-Bromo-3-methyl-2-nitrobenzyl alcohol is unique due to the specific combination and positions of its substituents, which can influence its reactivity and potential applications. The presence of the bromine atom can enhance its reactivity in substitution reactions, while the nitro group can participate in redox reactions, making it a versatile compound in organic synthesis.
Propiedades
Fórmula molecular |
C8H8BrNO3 |
|---|---|
Peso molecular |
246.06 g/mol |
Nombre IUPAC |
(5-bromo-3-methyl-2-nitrophenyl)methanol |
InChI |
InChI=1S/C8H8BrNO3/c1-5-2-7(9)3-6(4-11)8(5)10(12)13/h2-3,11H,4H2,1H3 |
Clave InChI |
HLTLJTGYDYZYLM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1[N+](=O)[O-])CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(3-Nitrophenyl)amino]cyclohexanol](/img/structure/B13704181.png)










![3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13704275.png)
